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Compound of Interest

Compound Name: UR-7247

Cat. No.: B1683736 Get Quote

For Research Use Only. Not for human or veterinary use.

This document provides a comprehensive technical overview of UR-7247, a potent and

selective angiotensin II type 1 (AT1) receptor antagonist. This guide is intended for

researchers, scientists, and drug development professionals interested in the chemical

properties, pharmacological profile, and experimental evaluation of this compound.

Core Chemical and Physical Properties
UR-7247, with the IUPAC name 5-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-3-isopropyl-

1-propyl-1H-pyrazole-4-carboxylic acid, is a nonpeptide antagonist of the AT1 receptor.[1] Its

fundamental properties are summarized in the table below.
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Property Value Reference

IUPAC Name

5-((2'-(1H-tetrazol-5-yl)-[1,1'-

biphenyl]-4-yl)methyl)-3-

isopropyl-1-propyl-1H-

pyrazole-4-carboxylic acid

[1]

Molecular Formula C24H26N6O2 [1]

Molecular Weight 430.51 g/mol [1]

Exact Mass 430.2117 [1]

CAS Number 177847-28-8 [1]

Appearance Solid powder [1]

Purity >98% (typical) [1]

Storage

Short term (days to weeks) at

0 - 4°C, protected from light.

Long term (months to years) at

-20°C.

[1]

Pharmacological Profile
UR-7247 is a selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component

of the renin-angiotensin system (RAS).[1] By blocking the AT1 receptor, UR-7247 inhibits the

vasoconstrictive and other physiological effects of angiotensin II, leading to a reduction in blood

pressure.[1]

Mechanism of Action and Signaling Pathway
Angiotensin II, upon binding to the AT1 receptor, initiates a signaling cascade that results in

vasoconstriction, aldosterone release, and cellular growth. UR-7247 competitively blocks this

interaction, thereby attenuating these downstream effects. The simplified signaling pathway is

depicted below.
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Figure 1: Simplified Angiotensin II AT1 Receptor Signaling Pathway and Site of UR-7247
Action.

In Vivo Pharmacology in Healthy Volunteers
A study in healthy human volunteers demonstrated that UR-7247 is an orally active angiotensin

II AT1 receptor antagonist.[1] The compound was found to have a very long plasma elimination

half-life, which may be attributed to high and tight binding to plasma proteins.[1]

Experimental Protocols
The following sections outline detailed methodologies for key experiments relevant to the

characterization of UR-7247.
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AT1 Receptor Binding Assay (Radioligand
Displacement)
This in vitro assay is designed to determine the binding affinity of UR-7247 for the AT1 receptor.

Objective: To quantify the binding affinity (Ki) of UR-7247 for the AT1 receptor by measuring its

ability to displace a radiolabeled ligand.

Materials:

Test Compound: UR-7247

Radioligand: [125I]-[Sar1,Ile8]Angiotensin II

Receptor Source: Rat liver membrane preparation (or other tissue/cells expressing AT1

receptors)

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

Non-specific Binding Control: High concentration of a non-radiolabeled AT1 antagonist (e.g.,

Losartan)

Instrumentation: Gamma counter, filtration manifold

Procedure:

Prepare serial dilutions of UR-7247.

In a 96-well plate, combine the rat liver membrane preparation, [125I]-[Sar1,Ile8]Angiotensin

II (at a concentration near its Kd), and either UR-7247, buffer (for total binding), or the non-

specific binding control.

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by

washing with ice-cold wash buffer to separate bound from free radioligand.
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Measure the radioactivity retained on the filters using a gamma counter.

Calculate the specific binding at each concentration of UR-7247 and determine the IC50

value.

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Prepare Reagents:
- UR-7247 dilutions

- Radioligand
- Membrane prep

Incubate:
Membranes + Radioligand + UR-7247

Rapid Filtration and Washing

Gamma Counting

Data Analysis:
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Click to download full resolution via product page

Figure 2: Workflow for the AT1 Receptor Radioligand Binding Assay.

In Vitro Functional Assay (Aortic Ring Vasoconstriction)
This ex vivo assay assesses the functional antagonism of UR-7247 on angiotensin II-induced

vasoconstriction.
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Objective: To determine the potency (pA2 or EC50) of UR-7247 in inhibiting angiotensin II-

induced contraction of isolated aortic rings.

Materials:

Test Compound: UR-7247

Agonist: Angiotensin II

Tissue Source: Thoracic aorta from rats

Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, gassed with 95% O₂ / 5%

CO₂

Instrumentation: Organ bath system with force transducers

Procedure:

Isolate the thoracic aorta from a euthanized rat and cut it into rings of 2-3 mm width.

Mount the aortic rings in organ baths containing PSS at 37°C and allow them to equilibrate

under a resting tension.

Induce a reference contraction (e.g., with KCl) to assess tissue viability.

After washout and return to baseline, incubate the rings with varying concentrations of UR-
7247 or vehicle for a predetermined time.

Generate a cumulative concentration-response curve for angiotensin II in the presence of

each concentration of UR-7247.

Record the contractile force generated.

Analyze the data to determine the rightward shift of the angiotensin II concentration-

response curve caused by UR-7247 and calculate the pA2 value (for competitive

antagonism) or the EC50 for inhibition.
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In Vivo Antihypertensive Efficacy (Spontaneously
Hypertensive Rats)
This in vivo model is used to evaluate the blood pressure-lowering effects of UR-7247.

Objective: To assess the dose-dependent antihypertensive effect of orally administered UR-
7247 in a genetic model of hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHR).

Materials:

Test Compound: UR-7247 formulated for oral administration

Vehicle Control: The formulation vehicle

Instrumentation: Non-invasive tail-cuff system for blood pressure measurement or

radiotelemetry implants.

Procedure:

Acclimatize adult SHR to the blood pressure measurement procedure.

Record baseline systolic and diastolic blood pressure and heart rate.

Administer single oral doses of UR-7247 or vehicle to different groups of rats.

Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2,

4, 8, 24 hours) to determine the time course and magnitude of the antihypertensive effect.

Analyze the data to determine the dose-response relationship for the reduction in blood

pressure.
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Figure 3: Workflow for In Vivo Antihypertensive Efficacy Study in SHR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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